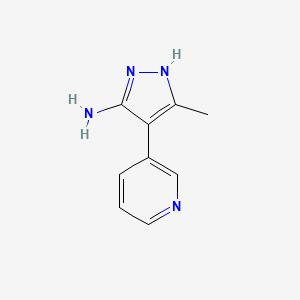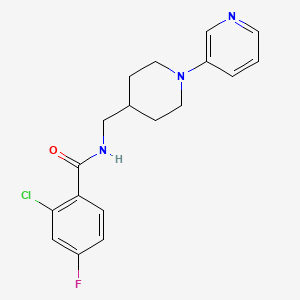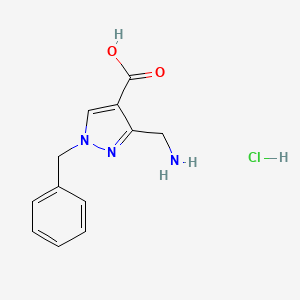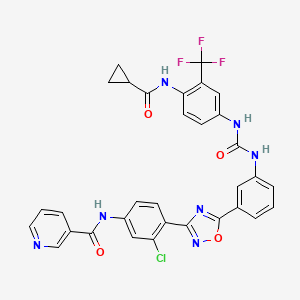
Egfr-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EGFR-IN-8 est un inhibiteur double ciblant à la fois le récepteur du facteur de croissance épidermique et le récepteur du facteur de croissance de l’hépatocyte. Ce composé est prometteur comme candidat potentiel pour un développement plus poussé dans le traitement du cancer du poumon non à petites cellules résistant à l’inhibiteur de la tyrosine kinase du récepteur du facteur de croissance épidermique .
Méthodes De Préparation
La préparation d’EGFR-IN-8 implique plusieurs voies de synthèse et conditions de réaction. Une méthode comprend l’utilisation de réactifs et de catalyseurs spécifiques pour obtenir la structure chimique souhaitée. Les méthodes de production industrielle pour this compound sont conçues pour garantir un rendement et une pureté élevés, impliquant souvent plusieurs étapes de purification et de contrôle qualité .
Analyse Des Réactions Chimiques
EGFR-IN-8 subit divers types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou le retrait d’hydrogène, souvent à l’aide d’agents oxydants.
Réduction : Cette réaction implique l’ajout d’hydrogène ou le retrait d’oxygène, généralement à l’aide d’agents réducteurs.
Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre, souvent à l’aide de réactifs et de conditions spécifiques.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des catalyseurs, des solvants et des températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
This compound a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier l’inhibition du récepteur du facteur de croissance épidermique et du récepteur du facteur de croissance de l’hépatocyte.
Biologie : Aide à comprendre les processus cellulaires impliquant le récepteur du facteur de croissance épidermique et le récepteur du facteur de croissance de l’hépatocyte.
Médecine : Présente un potentiel dans le traitement du cancer du poumon non à petites cellules résistant aux inhibiteurs de la tyrosine kinase du récepteur du facteur de croissance épidermique.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant le récepteur du facteur de croissance épidermique et le récepteur du facteur de croissance de l’hépatocyte
Applications De Recherche Scientifique
EGFR-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of epidermal growth factor receptor and hepatocyte growth factor receptor.
Biology: Helps in understanding the cellular processes involving epidermal growth factor receptor and hepatocyte growth factor receptor.
Medicine: Shows potential in treating non-small cell lung cancer that is resistant to epidermal growth factor receptor tyrosine kinase inhibitors.
Industry: Used in the development of new therapeutic agents targeting epidermal growth factor receptor and hepatocyte growth factor receptor
Mécanisme D'action
EGFR-IN-8 exerce ses effets en inhibant l’activité du récepteur du facteur de croissance épidermique et du récepteur du facteur de croissance de l’hépatocyte. Ces récepteurs sont impliqués dans la prolifération, la différenciation et la survie cellulaires. En inhibant ces récepteurs, this compound peut réduire la croissance et la propagation des cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent le site de liaison de l’adénosine triphosphate de l’enzyme, qui est crucial pour l’activité du récepteur .
Comparaison Avec Des Composés Similaires
EGFR-IN-8 est unique dans son inhibition double du récepteur du facteur de croissance épidermique et du récepteur du facteur de croissance de l’hépatocyte. Les composés similaires comprennent :
Gefitinib : Un inhibiteur de la tyrosine kinase du récepteur du facteur de croissance épidermique.
Erlotinib : Un autre inhibiteur de la tyrosine kinase du récepteur du facteur de croissance épidermique.
Afatinib : Un inhibiteur plus large ciblant plusieurs membres de la famille du récepteur du facteur de croissance épidermique.
Osimertinib : Un inhibiteur de troisième génération ciblant des mutations spécifiques du récepteur du facteur de croissance épidermique
This compound se distingue par sa capacité à cibler à la fois le récepteur du facteur de croissance épidermique et le récepteur du facteur de croissance de l’hépatocyte, ce qui en fait un candidat polyvalent et puissant pour la thérapie contre le cancer.
Propriétés
IUPAC Name |
N-[3-chloro-4-[5-[3-[[4-(cyclopropanecarbonylamino)-3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]-1,2,4-oxadiazol-3-yl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23ClF3N7O4/c33-25-15-22(38-29(45)19-4-2-12-37-16-19)8-10-23(25)27-42-30(47-43-27)18-3-1-5-20(13-18)39-31(46)40-21-9-11-26(24(14-21)32(34,35)36)41-28(44)17-6-7-17/h1-5,8-17H,6-7H2,(H,38,45)(H,41,44)(H2,39,40,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUNSVLRVWGJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C(C=C2)NC(=O)NC3=CC=CC(=C3)C4=NC(=NO4)C5=C(C=C(C=C5)NC(=O)C6=CN=CC=C6)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23ClF3N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2570555.png)
![bis[(1,3-thiazol-5-yl)methyl]amine trihydrochloride](/img/structure/B2570556.png)
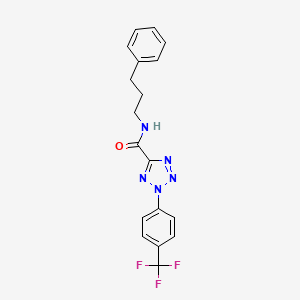
![6-(2-methylpropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2570558.png)
![1-[4-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone](/img/structure/B2570562.png)
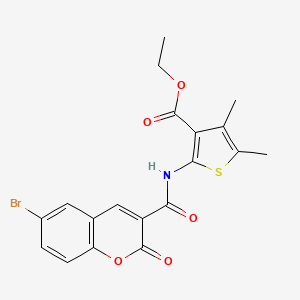
![2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2570564.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2570565.png)
![1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2570566.png)
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2570570.png)
